2-Iodocyclopentan-1-ol
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Overview
Description
2-Iodocyclopentan-1-ol is an organic compound with the molecular formula C5H9IO It is a cyclopentane derivative where an iodine atom is attached to the second carbon of the cyclopentane ring, and a hydroxyl group is attached to the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Iodocyclopentan-1-ol can be synthesized through several methods. One common approach involves the iodination of cyclopentanone followed by reduction. The reaction typically involves the use of iodine and a reducing agent such as sodium borohydride. The reaction conditions often require a solvent like ethanol and are carried out at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow iodination processes. These methods ensure higher yields and purity of the final product. The use of automated systems and controlled reaction environments helps in maintaining consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-Iodocyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The iodine atom can be reduced to form cyclopentanol.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) are used under mild conditions.
Major Products
Oxidation: Cyclopentanone or cyclopentanal.
Reduction: Cyclopentanol.
Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.
Scientific Research Applications
2-Iodocyclopentan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Iodocyclopentan-1-ol involves its reactivity due to the presence of both the iodine atom and the hydroxyl group. The iodine atom is a good leaving group, making the compound reactive in substitution reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanol: Similar structure but lacks the iodine atom.
Cyclopentanone: Contains a carbonyl group instead of the hydroxyl group.
2-Bromocyclopentan-1-ol: Similar structure but with a bromine atom instead of iodine.
Uniqueness
2-Iodocyclopentan-1-ol is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its analogs. The iodine atom’s larger size and higher atomic number compared to bromine or chlorine make it particularly useful in certain chemical reactions and applications.
Properties
IUPAC Name |
2-iodocyclopentan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9IO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKJMPYMACHDDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)I)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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